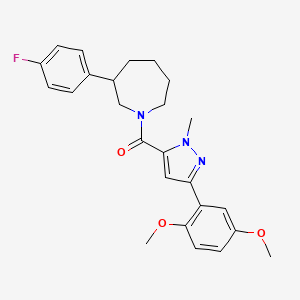
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a useful research compound. Its molecular formula is C25H28FN3O3 and its molecular weight is 437.515. The purity is usually 95%.
BenchChem offers high-quality (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
- A derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, demonstrated selective cytotoxicity against a tumorigenic cell line, highlighting its potential as an antitumor agent (Hayakawa et al., 2004).
2. Anticonvulsant and CNS Depressant Properties
- Compounds such as (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone showed anticonvulsant properties and potential as central nervous system depressants (Butler et al., 1984).
3. Antimycobacterial Activity
- Derivatives like 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol have shown good antimycobacterial activity, suggesting use in treating isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
4. Potential Antipsychotic Agents
- Studies have shown that compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have antipsychotic-like properties in behavioral animal tests, offering potential as antipsychotic agents (Wise et al., 1987).
5. Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
6. Anti-Inflammatory and Antibacterial Agents
- Microwave-assisted synthesis of novel pyrazoline derivatives showed promising results as anti-inflammatory and antibacterial agents, indicating their therapeutic potential (Ravula et al., 2016).
7. Hypersensitivity Reactions
- Studies have identified hypersensitivity reactions, specifically IgE-mediated Type I allergy, to certain pyrazolone drugs, which is important for understanding adverse drug reactions (Himly et al., 2003).
8. Development of Precipitation-Resistant Solution Formulations
- Research has been conducted on developing precipitation-resistant solution formulations for poorly water-soluble compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, enhancing their bioavailability for clinical use (Burton et al., 2012).
9. Synthesis of Novel Derivatives for Biological Applications
- Novel syntheses of derivatives like 4-Indazolyl-1,3,4-trisubstituted Pyrazole have been reported, offering potential for various biological applications (Hote & Lokhande, 2014).
10. Exploration of Tautomerism in NH-Pyrazoles
- Research on NH-pyrazoles, such as those containing curcuminoid structures, has explored their tautomerism, contributing to a deeper understanding of their chemical behavior (Cornago et al., 2009).
11. Synthesis and Evaluation of Pyrazole Chalcones
- Synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone and its derivatives, and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities, have been investigated, demonstrating their multifaceted biological potential (Bandgar et al., 2009).
Eigenschaften
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-28-23(15-22(27-28)21-14-20(31-2)11-12-24(21)32-3)25(30)29-13-5-4-6-18(16-29)17-7-9-19(26)10-8-17/h7-12,14-15,18H,4-6,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISHTOORTDGVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)
![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
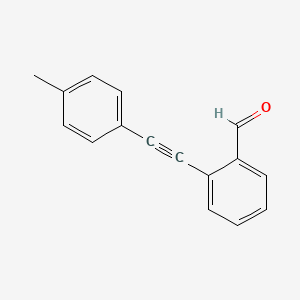
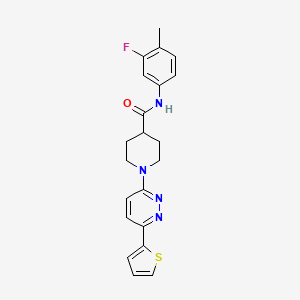

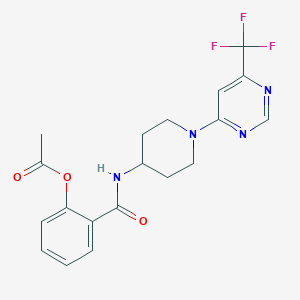
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
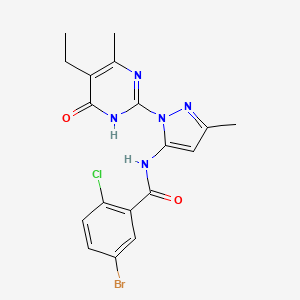
![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)



![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)
